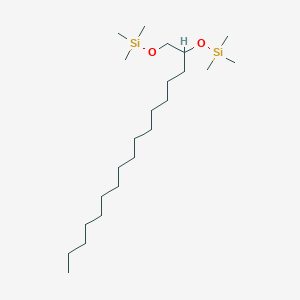
1,2-Heptadecanediol, di-TMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of 1,2-heptadecanediol, where the hydroxyl groups are protected by trimethylsilyl (TMS) groups. The TMS groups enhance the compound’s stability and volatility, making it useful in various analytical and synthetic applications .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Heptadecanediol, di-TMS, can be synthesized by reacting 1,2-heptadecanediol with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (NEt3). The reaction typically proceeds under mild conditions, with the TMS groups protecting the hydroxyl functionalities .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,2-Heptadecanediol, di-TMS, undergoes various chemical reactions, including:
Oxidation: The TMS-protected hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound back to its diol form by removing the TMS groups.
Substitution: The TMS groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to remove the TMS groups.
Substitution: Reagents like fluoride ions (F-) from sources such as tetrabutylammonium fluoride (TBAF) can effectively remove TMS groups.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of 1,2-heptadecanediol.
Substitution: Formation of new functionalized derivatives.
科学研究应用
1,2-Heptadecanediol, di-TMS, has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in synthetic organic chemistry.
Biology: Utilized in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Employed in the analysis of steroid hormones and other bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,2-Heptadecanediol, di-TMS, involves the protection of hydroxyl groups by TMS groups. This protection prevents unwanted reactions and enhances the compound’s stability and volatility. The TMS groups can be selectively removed under specific conditions, allowing for controlled chemical transformations .
相似化合物的比较
Similar Compounds
1,2-Heptadecanediol: The parent compound without TMS protection.
1,2-Octadecanediol, di-TMS: A similar compound with an additional carbon in the alkyl chain.
1,2-Hexadecanediol, di-TMS: A similar compound with one less carbon in the alkyl chain
Uniqueness
1,2-Heptadecanediol, di-TMS, is unique due to its specific chain length and the presence of TMS groups, which provide enhanced stability and volatility. These properties make it particularly useful in analytical and synthetic applications where protection of hydroxyl groups is required .
属性
CAS 编号 |
61574-61-6 |
|---|---|
分子式 |
C23H52O2Si2 |
分子量 |
416.8 g/mol |
IUPAC 名称 |
trimethyl(1-trimethylsilyloxyheptadecan-2-yloxy)silane |
InChI |
InChI=1S/C23H52O2Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25-27(5,6)7)22-24-26(2,3)4/h23H,8-22H2,1-7H3 |
InChI 键 |
XICQYVTWPKNSEP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(CO[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















